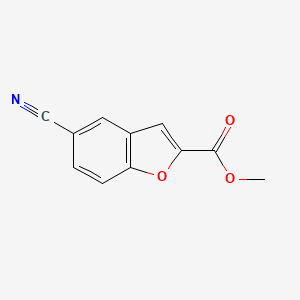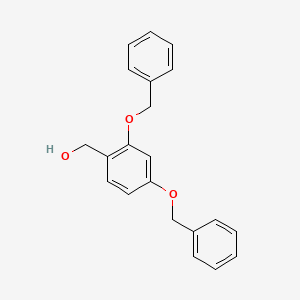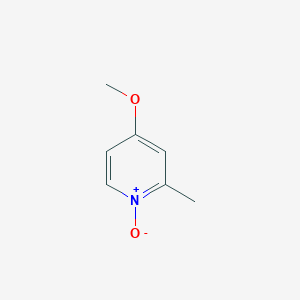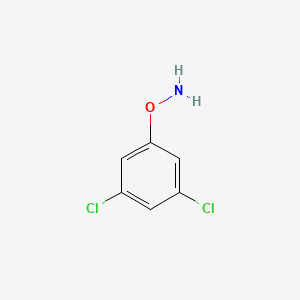
O-(3,5-dichlorophenyl)hydroxylamine
Vue d'ensemble
Description
O-(3,5-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of O-(3,5-dichlorophenyl)hydroxylamine consists of a hydroxylamine group (-NH2OH) attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions .Physical And Chemical Properties Analysis
O-(3,5-dichlorophenyl)hydroxylamine is a solid substance . More detailed physical and chemical properties are not available from the sources I found.Applications De Recherche Scientifique
Synthesis of Di- and Trisubstituted Hydroxylamines
O-(3,5-dichlorophenyl)hydroxylamine: plays a crucial role in the synthesis of di- and trisubstituted hydroxylamines. These compounds are significant due to their underrepresentation in bioorganic and medicinal chemistry. Recent advances have highlighted their potential in the preparation of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .
Electrophilic Nitrogen Source
This compound functions as an electrophilic nitrogen source, which is highly effective in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . This application is particularly notable in the field of synthetic chemistry.
Oncology Research
In oncology, O-(3,5-dichlorophenyl)hydroxylamine is being investigated for its use in antibody-drug conjugates (ADCs). For instance, DS-7300, an investigational B7-H3 directed ADC, includes this compound as part of its molecular structure . It has shown promising early clinical activity in patients with advanced solid tumors.
Mutagenicity Studies
The compound is also relevant in the study of mutagenicity, particularly in understanding phase II metabolism of hydroxylamines. The O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is a key area of research in this field .
Chemical Space Exploration
O-(3,5-dichlorophenyl)hydroxylamine: offers unique properties situated in a distinct chemical space. With experimentally determined bond dissociation energy values and barriers to stereomutation, it provides a platform for exploring new chemical reactions .
Development of Functional Groups
The compound is used in the development of various functional groups that can tolerate a variety of chemical conditions. This includes the synthesis of compounds with trifluoromethyl groups and aryl halides, which are essential in pharmaceutical chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYDOORDVYWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471352 | |
| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3,5-dichlorophenyl)hydroxylamine | |
CAS RN |
99907-90-1 | |
| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

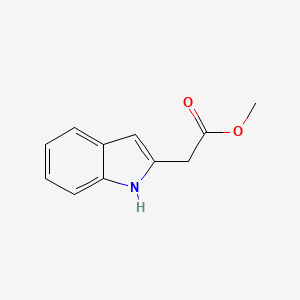
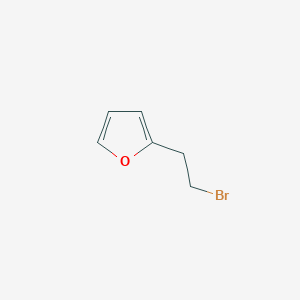
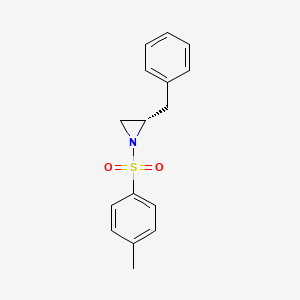
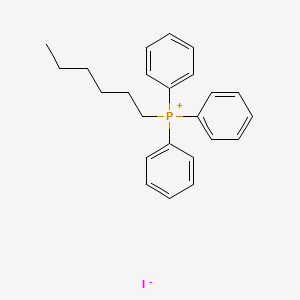
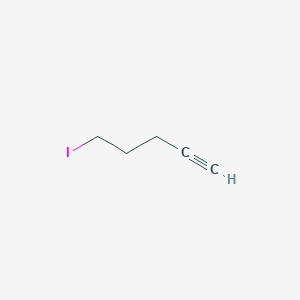
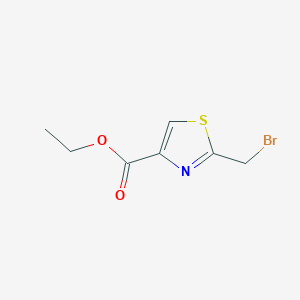
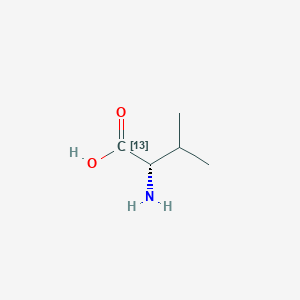

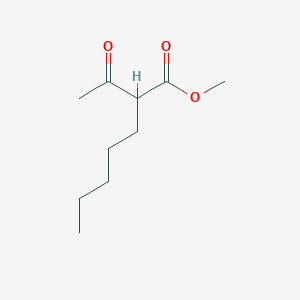
![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
